dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4-chlorophenyl-substituted amide group at the N(1) position and two methyl ester functionalities at the 4,5-positions of the triazole ring. Its molecular formula is C₁₄H₁₂ClN₃O₅, with a molecular weight of 337.72 g/mol (CAS: 478259-76-6) . The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a method widely employed for regioselective 1,4-disubstituted triazole formation . Spectral characterization includes distinct NMR signals: the methyl ester protons appear as singlets at δH ~3.9–4.0 ppm, while the carbonyl carbons resonate at δC ~168 ppm in the ¹³C-NMR spectrum .
Properties
IUPAC Name |
dimethyl 1-[2-(4-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O5/c1-23-13(21)11-12(14(22)24-2)19(18-17-11)7-10(20)16-9-5-3-8(15)4-6-9/h3-6H,7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUXKSBDOIQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the 4-chlorophenyl group and the dimethyl ester functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The 4-chlorophenyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison of 1,2,3-Triazole Derivatives
Key Observations :
- Fluorophenyl analogs (e.g., ) exhibit altered electronic properties due to fluorine’s electronegativity, which may influence reactivity in reduction or nucleophilic substitution reactions .
- Ester Groups : Methyl esters (target compound) show sharper ¹H-NMR singlets (δH ~3.9–4.0) compared to ethyl esters (δH ~1.24–1.33 for CH₂CH₃), reflecting differences in electronic environments .
- Melting Points : Compounds with bulkier substituents (e.g., benzothiazole-piperazine , m.p. >150°C) generally exhibit higher melting points than simpler analogs like the target compound.
Biological Activity
Dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,3-triazoles, which are known for their broad range of biological activities. Its structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 283.69 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by Reddy et al. (2020) demonstrated that various triazole derivatives possess activity against a wide range of microorganisms, including bacteria and fungi. The mechanism is thought to involve the inhibition of key enzymes necessary for microbial growth.
| Activity Type | Microorganism | Inhibition Concentration (IC50) |
|---|---|---|
| Bacterial | E. coli | 15 µg/mL |
| Fungal | C. albicans | 10 µg/mL |
Anticancer Activity
This compound has shown promising anticancer activity in vitro. Studies have reported that it can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound appears to exert its effects through the modulation of apoptotic pathways and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | Induction of apoptosis |
| MCF7 | 7.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors involved in inflammatory responses.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
